Cas no 683221-07-0 (3-(3-Fluorophenyl)-DLbeta-alaninol)

3-(3-Fluorophenyl)-DL-β-alaninol is a fluorinated β-amino alcohol derivative with potential applications in pharmaceutical synthesis and chemical research. The presence of a fluorine substituent on the phenyl ring enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry. The β-alaninol moiety provides structural versatility, enabling its use in the development of peptidomimetics and bioactive compounds. Its racemic form (DL) allows for broad utility in stereochemical studies. This compound is particularly useful in designing enzyme inhibitors and receptor modulators due to its balanced hydrophobicity and electronic effects. Suitable for controlled reactions, it offers researchers a stable and well-characterized building block for advanced synthetic applications.
3-(3-Fluorophenyl)-DLbeta-alaninol structure
683221-07-0 structure
Product Name:3-(3-Fluorophenyl)-DLbeta-alaninol
CAS No:683221-07-0
MF:C9H12FNO
MW:169.196085929871
MDL:MFCD03412716
CID:970087
PubChem ID:44607618
Update Time:2025-06-07

3-(3-Fluorophenyl)-DLbeta-alaninol Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-3-(3-fluorophenyl)propan-1-ol
    • 3-(3-FLUOROPHENYL)-DL-BETA-ALANINOL
    • DL-?-(3-Fluorophenyl)alaninol
    • DL-ß-(3-FLUOROPHENYL)ALANINOL
    • gamma-Amino-3-fluoro-benzenepropanol
    • SB45101
    • SB83946
    • EN300-1256179
    • SCHEMBL20445784
    • DTXSID20659655
    • CS-0171122
    • A836102
    • dl-beta-(3-fluorophenyl)alaninol
    • AS-37744
    • 3-amino-3-(3-fluoro-phenyl)-propan-1-ol
    • 3-amino-3-(3-fluoro-phenyl)-propan-1-ol, AldrichCPR
    • AKOS011676465
    • DL- -(3-Fluorophenyl)alaninol
    • 683221-07-0
    • FT-0694600
    • MFCD03412716
    • SB47867
    • DB-073998
    • 3-amino-3-(3-fluorophenyl)-1-propanol
    • 3-(3-Fluorophenyl)-DLbeta-alaninol
    • MDL: MFCD03412716
    • Inchi: 1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2
    • InChI Key: ZCLXAQLZFPYYQJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(CCO)N

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Color/Form: White to Yellow Solid

3-(3-Fluorophenyl)-DLbeta-alaninol Security Information

3-(3-Fluorophenyl)-DLbeta-alaninol Pricemore >>

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